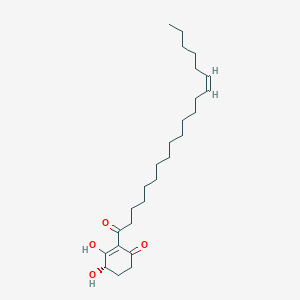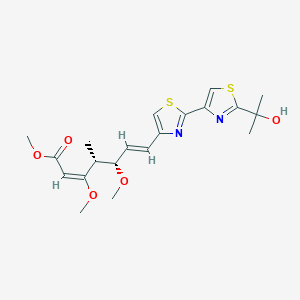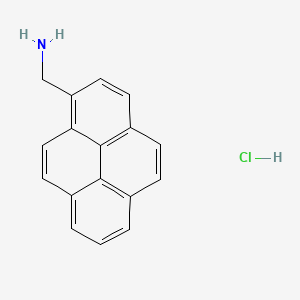
Clorhidrato de 1-pirenometilamina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-Pyrenemethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various pyrene-based compounds and polymers.
Biology: The compound is employed in the study of molecular interactions and dynamics within biological systems.
Mecanismo De Acción
Target of Action
1-Pyrenemethylamine hydrochloride (PyNH2) primarily targets human telomerase reverse transcriptase (hTERT) . hTERT is a catalytic subunit of the enzyme telomerase, which, along with the telomerase RNA component (TERC), comprises the most important unit of the telomerase complex .
Mode of Action
1-Pyrenemethylamine hydrochloride interacts with its target by loading small interfering RNA (siRNA) specific to hTERT onto functionalized graphene oxide (GO) for tumor targeting . This interaction results in the delivery of siRNA to the tumor, leading to the inhibition of hTERT .
Biochemical Pathways
The primary biochemical pathway affected by 1-Pyrenemethylamine hydrochloride is the telomerase pathway . By delivering siRNA to hTERT, the telomerase activity in cancer cells is reduced, leading to the inhibition of tumor growth .
Pharmacokinetics
Its use in the delivery of sirna suggests that it may have good bioavailability and can effectively reach its target site .
Result of Action
The result of the action of 1-Pyrenemethylamine hydrochloride is the inhibition of hTERT , which leads to the suppression of telomerase activity in cancer cells . This can result in the inhibition of tumor growth .
Análisis Bioquímico
Biochemical Properties
1-Pyrenemethylamine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used for the noncovalent functionalization of single-walled carbon nanotubes (SWNTs) with cationic moieties, which bind strongly to the negatively charged phosphate backbone of DNA . Additionally, 1-Pyrenemethylamine hydrochloride has been utilized in the synthesis of pyrenyl-based polymers for the development of pH-triggered drug carriers . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
1-Pyrenemethylamine hydrochloride influences various cellular processes and functions. It has been used for the loading of human telomerase reverse transcriptase (hTERT) small interfering RNA (siRNA) to functionalized graphene oxide for tumor-targeting delivery . This indicates its potential impact on cell signaling pathways and gene expression. Furthermore, the compound’s interaction with DNA suggests its role in cellular metabolism and genetic regulation.
Molecular Mechanism
The molecular mechanism of 1-Pyrenemethylamine hydrochloride involves its binding interactions with biomolecules. It has been shown to bind strongly to the negatively charged phosphate backbone of DNA, facilitating the noncovalent functionalization of SWNTs . This binding interaction is crucial for its role in various biochemical applications, including drug delivery and genetic regulation. Additionally, the compound’s ability to load siRNA onto functionalized graphene oxide highlights its potential in gene therapy.
Dosage Effects in Animal Models
The effects of 1-Pyrenemethylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses may result in toxicity It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the animal subjects
Metabolic Pathways
1-Pyrenemethylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism
Transport and Distribution
The transport and distribution of 1-Pyrenemethylamine hydrochloride within cells and tissues are essential for its biochemical functions. The compound is known to interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . Understanding these interactions is vital for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
1-Pyrenemethylamine hydrochloride exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localization patterns are crucial for its role in various biochemical processes, including gene regulation and drug delivery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pyrenemethylamine hydrochloride can be synthesized through the reaction of 1-pyrenemethylamine with hydrochloric acid. The reaction typically involves dissolving 1-pyrenemethylamine in a suitable solvent, such as methanol or ethanol, and then adding hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of 1-pyrenemethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyrenemethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene derivatives.
Reduction: Reduction reactions can convert it to other amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted pyrene compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Pyrene derivatives with different functional groups.
Reduction: Various amine derivatives.
Substitution: Substituted pyrene compounds with diverse functional groups.
Comparación Con Compuestos Similares
1-Aminopyrene: Similar in structure but lacks the methylamine group.
1-Pyrenebutyric acid: Contains a butyric acid group instead of the methylamine group.
1-Pyrenemethanol: Has a hydroxyl group instead of the amine group.
Uniqueness: 1-Pyrenemethylamine hydrochloride is unique due to its combination of the pyrene moiety and the methylamine group, which provides distinct fluorescence properties and reactivity. This makes it particularly useful for applications requiring fluorescence labeling and molecular tracking .
Propiedades
IUPAC Name |
pyren-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N.ClH/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12;/h1-9H,10,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNMXKKNDSHTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469284 | |
| Record name | 1-Pyrenemethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93324-65-3 | |
| Record name | 1-Pyrenemethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrenemethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




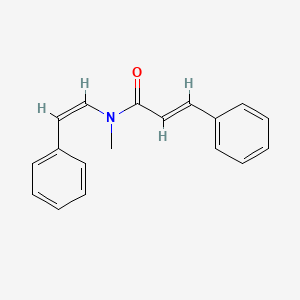
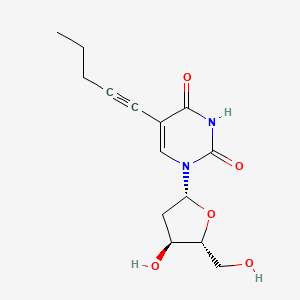
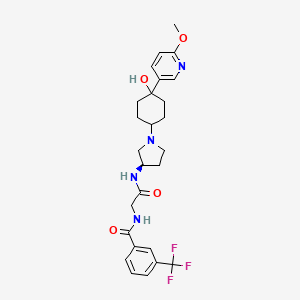
![1,3-Benzodioxol-4-ol, 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy-](/img/structure/B1249674.png)
![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)
![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1249679.png)
![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)


